[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride
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Overview
Description
[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperazine ring, a butoxy group, and a phenylmethanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-methylpiperazine with 1-bromo-4-butoxybenzene under basic conditions to form the intermediate [4-(4-Methylpiperazin-1-yl)butoxy]benzene. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield [4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylmethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperazine ring or the phenylmethanol group.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethanol group can yield benzaldehyde or benzoic acid, while reduction can lead to the formation of various reduced derivatives of the piperazine ring.
Scientific Research Applications
[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may affect cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Methylpiperazin-1-yl)butoxy]benzene
- 4-Methylpiperazine
- 1-Bromo-4-butoxybenzene
Uniqueness
[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility and stability as a hydrochloride salt further enhance its applicability in various research fields.
Properties
IUPAC Name |
[4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-17-9-11-18(12-10-17)8-2-3-13-20-16-6-4-15(14-19)5-7-16;/h4-7,19H,2-3,8-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQKANXEKMVWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=C(C=C2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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